molecular formula C7H16ClNO2S B613117 (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride CAS No. 200353-65-7

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride

Cat. No.: B613117
CAS No.: 200353-65-7
M. Wt: 213.73
InChI Key: MHBMYFJKEBCMDR-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is a chiral amino acid derivative with a tert-butylthio group attached to the beta carbon

Scientific Research Applications

(S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of peptide-based drugs and enzyme inhibitors.

    Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride typically involves the following steps:

    Protection of the amino group: The amino group of the starting material, such as L-serine, is protected using a suitable protecting group like tert-butoxycarbonyl (Boc).

    Introduction of the tert-butylthio group: The protected amino acid is then reacted with tert-butylthiol in the presence of a suitable activating agent, such as dicyclohexylcarbodiimide (DCC), to introduce the tert-butylthio group.

    Deprotection: The protecting group is removed under acidic conditions to yield the desired (S)-2-Amino-3-(tert-butylthio)propanoic acid.

    Formation of the hydrochloride salt: The free amino acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The tert-butylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the tert-butylthio group, yielding the corresponding amino acid.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles, such as halides or amines, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts or activating agents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: The corresponding amino acid without the tert-butylthio group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    (S)-2-Amino-3-(methylthio)propanoic acid: This compound has a methylthio group instead of a tert-butylthio group.

    (S)-2-Amino-3-(ethylthio)propanoic acid: This compound has an ethylthio group instead of a tert-butylthio group.

    (S)-2-Amino-3-(isopropylthio)propanoic acid: This compound has an isopropylthio group instead of a tert-butylthio group.

Uniqueness: (S)-2-Amino-3-(tert-butylthio)propanoic acid hydrochloride is unique due to the presence of the bulky tert-butylthio group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules and a useful tool in medicinal chemistry and biological studies.

Properties

IUPAC Name

(2S)-2-amino-3-tert-butylsulfanylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-7(2,3)11-4-5(8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBMYFJKEBCMDR-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of L-cysteine (30.3 g, 0.25 mol) and t-BuOH (62.2 mL, 0.65 mol) in 2N HCl (110 mL) was heated at 120° C. in a sealed flask for 48 h. After cooling, it was concentrated to dryness and triturated with acetone to give 14 as a white solid (45.0 g, 84%). 1H NMR (400 MHz, DMSO-d6) δ 8.58 (br s, 3H), 4.06 (t, 1H), 3.03 (m, 2H), 1.29 (s, 9H).
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
62.2 mL
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.